N-(1H-benzimidazol-6-yl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(1H-benzimidazol-6-yl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a benzimidazole ring, a pyrrolidine ring, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-6-yl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole ring, followed by the introduction of the pyrrolidine ring and the methoxyphenoxy group. Common reagents used in these reactions include benzimidazole derivatives, pyrrolidine, and methoxyphenol. The reactions are often carried out under controlled conditions such as specific temperatures, pH levels, and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-6-yl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(1H-benzimidazol-6-yl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-6-yl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)carbamic acid ethyl ester
- 2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide
Uniqueness
N-(1H-benzimidazol-6-yl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H22N4O4 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H22N4O4/c1-28-18-4-2-3-5-19(18)29-9-8-25-12-14(10-20(25)26)21(27)24-15-6-7-16-17(11-15)23-13-22-16/h2-7,11,13-14H,8-10,12H2,1H3,(H,22,23)(H,24,27) |
InChI Key |
HAPKHYQVTCWSHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCN2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)N=CN4 |
Origin of Product |
United States |
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